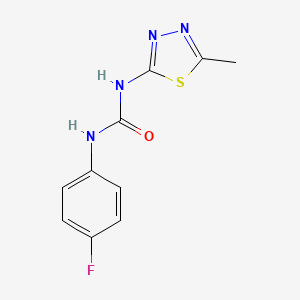![molecular formula C16H16O4S B5706333 1-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B5706333.png)
1-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone, also known as MDPV, is a synthetic cathinone that has gained popularity as a recreational drug in recent years. However, MDPV has also been the subject of scientific research due to its potential medicinal properties.
Mecanismo De Acción
1-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone works by inhibiting the reuptake of dopamine and norepinephrine, two neurotransmitters that are involved in the regulation of mood and attention. By blocking the reuptake of these neurotransmitters, 1-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone increases their levels in the brain, leading to feelings of euphoria, increased energy, and improved focus.
Biochemical and Physiological Effects:
1-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone has been shown to increase heart rate, blood pressure, and body temperature. It can also cause vasoconstriction, which can lead to decreased blood flow to certain organs. Additionally, 1-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone can cause psychological effects such as anxiety, paranoia, and hallucinations.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone has been used in laboratory experiments to study its effects on the brain and behavior. However, its use is limited due to its potential for abuse and dependence. Additionally, the effects of 1-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone can vary depending on the dose and route of administration, making it difficult to control for these variables in experiments.
Direcciones Futuras
Despite the potential medicinal properties of 1-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone, its use as a recreational drug has led to it being classified as a Schedule I controlled substance in the United States. However, research on 1-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone and other synthetic cathinones is ongoing, with a focus on understanding their mechanisms of action and potential therapeutic uses. In the future, it may be possible to develop safer and more effective drugs based on the structure and properties of 1-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone.
Métodos De Síntesis
1-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone can be synthesized through a series of chemical reactions involving p-toluenesulfonyl chloride, 3-methoxyphenylacetic acid, and 4-methylphenylacetic acid. The resulting compound is a white crystalline powder that is soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
1-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone has been studied for its potential use in treating various medical conditions, including depression, anxiety, and attention deficit hyperactivity disorder (ADHD). Research has shown that 1-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone has a high affinity for the dopamine and norepinephrine transporters, which are involved in the regulation of mood and attention. This suggests that 1-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone may be able to increase the levels of these neurotransmitters in the brain, leading to improvements in mood and attention.
Propiedades
IUPAC Name |
1-(3-methoxyphenyl)-2-(4-methylphenyl)sulfonylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4S/c1-12-6-8-15(9-7-12)21(18,19)11-16(17)13-4-3-5-14(10-13)20-2/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKYLMAYRZVQHAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~1~,N~2~-dimethylglycinamide](/img/structure/B5706273.png)
![isopropyl [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5706279.png)
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-methylbenzamide](/img/structure/B5706293.png)


![4-({[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5706314.png)



![N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5706341.png)
![N-(3-chloro-4-fluorophenyl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5706352.png)